molecular formula C7H6ClNO2 B14855373 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone

1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B14855373
M. Wt: 171.58 g/mol
InChI Key: YZFQRLMCYZZUHL-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group, a hydroxyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves the chlorination of 4-hydroxypyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines .

Scientific Research Applications

1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-acetyl-5-chloro-1H-pyridin-4-one

InChI

InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11)

InChI Key

YZFQRLMCYZZUHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)Cl

Origin of Product

United States

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